N-[(2,4-dichlorophenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide N-[(2,4-dichlorophenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1020889
InChI: InChI=1S/C16H14Cl2N2O2S/c1-10-3-2-4-12(7-10)22-9-15(21)20-16(23)19-14-6-5-11(17)8-13(14)18/h2-8H,9H2,1H3,(H2,19,20,21,23)
SMILES: CC1=CC(=CC=C1)OCC(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C16H14Cl2N2O2S
Molecular Weight: 369.3 g/mol

N-[(2,4-dichlorophenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide

CAS No.:

Cat. No.: VC1020889

Molecular Formula: C16H14Cl2N2O2S

Molecular Weight: 369.3 g/mol

* For research use only. Not for human or veterinary use.

N-[(2,4-dichlorophenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide -

Specification

Molecular Formula C16H14Cl2N2O2S
Molecular Weight 369.3 g/mol
IUPAC Name N-[(2,4-dichlorophenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide
Standard InChI InChI=1S/C16H14Cl2N2O2S/c1-10-3-2-4-12(7-10)22-9-15(21)20-16(23)19-14-6-5-11(17)8-13(14)18/h2-8H,9H2,1H3,(H2,19,20,21,23)
Standard InChI Key YPGZMSDKMCLERB-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OCC(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl
Canonical SMILES CC1=CC(=CC=C1)OCC(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl

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